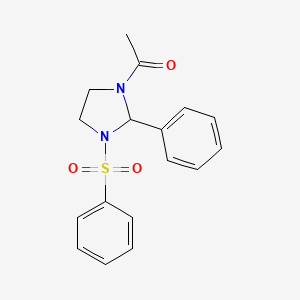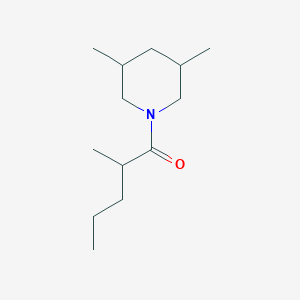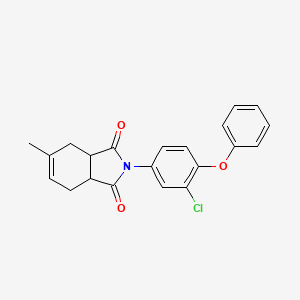![molecular formula C15H13BrN2O3 B3953789 N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3953789.png)
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide
説明
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. BMB-4 is a small molecule inhibitor of the transcription factor STAT3, which plays a crucial role in cancer cell survival and proliferation.
作用機序
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide inhibits the activity of STAT3 by binding to its Src homology 2 (SH2) domain. This prevents the dimerization and phosphorylation of STAT3, which is necessary for its transcriptional activity. As a result, the expression of genes involved in cancer cell survival and proliferation is downregulated.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. In a study conducted on breast cancer cells, this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. In a mouse model of breast cancer, this compound significantly reduced tumor growth without causing any noticeable toxicity.
実験室実験の利点と制限
One of the main advantages of N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide is its specificity towards STAT3. Unlike other STAT inhibitors, this compound does not affect the activity of other STAT family members. This allows for a more targeted approach towards cancer therapy. However, this compound has limited solubility in aqueous solutions, which can pose a challenge for its use in in vivo experiments.
将来の方向性
There are several future directions for the research on N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide. One of the areas of interest is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the combination of this compound with other anti-cancer drugs to enhance its efficacy. Additionally, the role of STAT3 in cancer stem cells and the tumor microenvironment is an important area of investigation that could provide new insights into the mechanism of action of this compound.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide has been extensively studied for its potential application in cancer treatment. STAT3 is a transcription factor that is constitutively activated in many types of cancer, including breast, lung, and prostate cancer. The activation of STAT3 leads to the upregulation of genes that promote cell proliferation, angiogenesis, and metastasis. Therefore, the inhibition of STAT3 has emerged as a promising strategy for cancer therapy.
特性
IUPAC Name |
3-bromo-N-(4-carbamoylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-13-7-4-10(8-12(13)16)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPTXGDBHNIKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3953723.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953730.png)
![ethyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3953746.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953758.png)



![7-[(5-iodo-2-furyl)methylene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953775.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3953779.png)
![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)

